2-(4-Ethoxybenzoyl)oxazole

Übersicht

Beschreibung

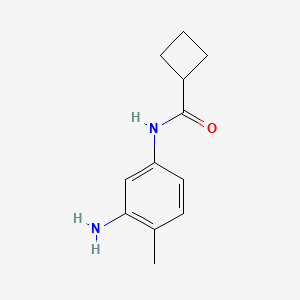

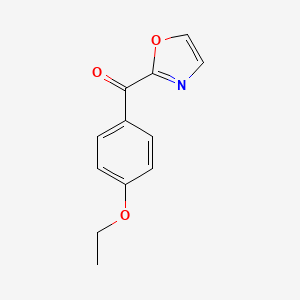

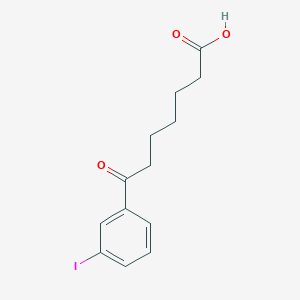

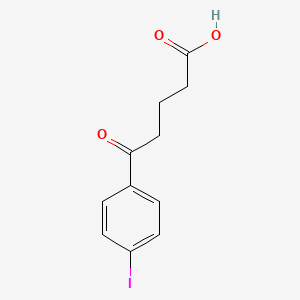

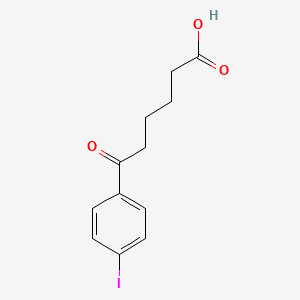

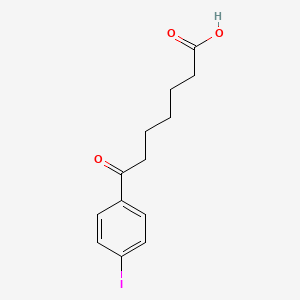

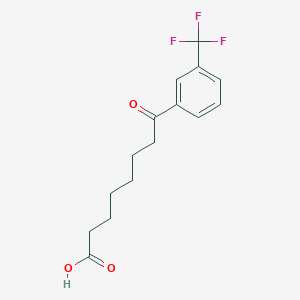

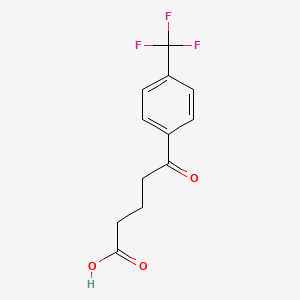

“2-(4-Ethoxybenzoyl)oxazole”, also known as EBO, is a chemical compound with the molecular formula C12H11NO3 . It is a heterocyclic compound, which means it contains a ring of atoms of at least two different elements. In this case, the ring is a five-membered one, containing two carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in recent years. One method for the synthesis of 2,4-disubstituted oxazole derivatives was described by Ramana Reddy and colleagues. It involves combining diazoketones with amides in the presence of copper(II) triflate as the catalyst . Another method involves the van Leusen reaction, based on tosylmethylisocyanides (TosMICs), which is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

Molecular Structure Analysis

The molecular structure of “2-(4-Ethoxybenzoyl)oxazole” consists of a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .

Chemical Reactions Analysis

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry. They have been investigated in the advancement of novel compounds which show favorable biological activities . Oxazole-based molecules are becoming a significant heterocyclic nucleus, which have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethoxybenzoyl)oxazole” include its molecular formula (C12H11NO3) and molecular weight (217.22 g/mol) . More detailed information about its physical and chemical properties can be found in specific databases .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Functionalization

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a highly versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles, including trifluoromethyl-oxazoles. This synthesis is primarily facilitated through carbene X-H insertion reactions catalyzed by rhodium(II) or copper(II), indicating the significance of oxazole derivatives in the formation of complex organic compounds (Honey et al., 2012).

Imaging and Diagnostics

Benzoxazole derivatives, specifically radiofluoro-pegylated phenylbenzoxazole derivatives, have been synthesized and evaluated as potent probes for imaging cerebral β-amyloid (Aβ) plaques in Alzheimer's disease using PET imaging. The high affinity of these compounds for Aβ(1-42) aggregates and their ability to distinguish between different brain tissues make them promising candidates for Alzheimer's diagnostics (Cui et al., 2012).

Chemical Reactivity and Catalysis

The reactivity of postulated α-oxo gold carbenes, integral to the synthesis of 2,4-disubstituted oxazoles, can be moderated using bidentate ligands. This highlights the role of oxazole derivatives in facilitating diverse chemical reactions and catalytic processes, opening new avenues for applying oxidative gold catalysis in developing novel methods (Luo et al., 2012).

Antiprotozoal Activity

2-Amino-4-(p-substituted phenyl)-oxazole derivatives have been synthesized and shown significant in vitro antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. The high efficacy of these compounds against protozoal infections highlights their potential as therapeutic agents (Carballo et al., 2017).

Pharmacological Applications

Oxazole and thiazole molecules undergo transformations to their corresponding carbene tautomers, indicating their potential utility in the design of pharmacologically active compounds. This transformation underscores the versatility of oxazole derivatives in medicinal chemistry (Ruiz & Perandones, 2009).

Wirkmechanismus

The mechanism of action of oxazole derivatives is largely due to their ability to engage with many enzymes and receptors in biological systems through various non-covalent interactions . This results in a variety of biological actions, making oxazole-based molecules a significant heterocyclic nucleus in medicinal chemistry .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound, including “2-(4-Ethoxybenzoyl)oxazole”. They include information on its toxicity, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Zukünftige Richtungen

Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . Enormous oxazole candidates or drugs have been developed for the treatment of diseases, increasing its developmental values as medicinal agents . The important information presented in the research will work as an impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Eigenschaften

IUPAC Name |

(4-ethoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-10-5-3-9(4-6-10)11(14)12-13-7-8-16-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTBPAVMPMOSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642097 | |

| Record name | (4-Ethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethoxybenzoyl)oxazole | |

CAS RN |

898760-17-3 | |

| Record name | (4-Ethoxyphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)